3-O-Methyltolcapone

概述

描述

莨菪碱盐酸盐是一种莨菪烷类生物碱,存在于多种植物中,包括曼陀罗根、千里光属植物(菊科千里光属) 、颠茄属植物和颠茄属植物 . 它是东莨菪碱的衍生物,以其抗胆碱能特性而闻名 .

准备方法

莨菪碱盐酸盐可以通过多种方法合成。 一种常见的方法是东莨菪碱的水解 . 另一种方法包括从 N-甲氧羰基吡咯和 1,1,3,3-四溴丙酮开始的三步法。 试剂在 [4+3] 环加成反应中结合,然后用二异丁基铝氢化物进行非对映选择性还原,最后用三氟过氧乙酸进行普利扎耶夫环氧化 . 工业生产方法通常涉及使用硼氢化钠对东莨菪碱进行酯还原,然后在反应混合物中加入盐酸以得到莨菪碱盐酸盐 .

化学反应分析

莨菪碱盐酸盐会发生各种化学反应,包括:

氧化: 莨菪碱可以被氧化成莨菪碱 N-氧化物。

还原: 使用硼氢化钠将东莨菪碱还原为莨菪碱.

这些反应中常用的试剂包括硼氢化钠用于还原,三氟过氧乙酸用于环氧化 . 这些反应形成的主要产物包括莨菪碱 N-氧化物和各种莨菪碱衍生物 .

科学研究应用

Pharmacological Properties

1. Inhibition of Transthyretin Amyloidogenesis

3-O-Methyltolcapone has been identified as a potent inhibitor of transthyretin (TTR) amyloidogenesis, which is crucial in diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. TTR is a transport protein that can misfold and aggregate, leading to amyloid deposits in various tissues. Studies have shown that 3-OMT stabilizes the tetrameric structure of TTR more effectively than tolcapone, resulting in reduced amyloid formation .

2. Improved Pharmacokinetics

Compared to its parent compound, tolcapone, 3-OMT exhibits more favorable pharmacokinetic properties. It has a longer half-life and better permeability across the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) therapies . Research indicates that 3-OMT maintains therapeutic levels in plasma longer than tolcapone, which is beneficial for sustained treatment effects in neurodegenerative conditions .

Therapeutic Applications

1. Treatment of Amyloidosis

Given its effectiveness in stabilizing TTR and preventing amyloid formation, 3-OMT is being explored as a treatment for various forms of amyloidosis. This includes familial amyloid polyneuropathy and other related conditions where TTR misfolding plays a critical role .

2. Parkinson’s Disease Management

As a derivative of tolcapone, 3-OMT may also serve as an adjunct therapy in Parkinson’s disease management, potentially offering improved motor control with fewer side effects due to its enhanced safety profile . Its ability to extend levodopa exposure by inhibiting COMT could help mitigate motor fluctuations common in Parkinson's patients.

Case Studies and Research Findings

作用机制

相似化合物的比较

生物活性

3-O-Methyltolcapone (3-OMT) is a derivative of tolcapone, a drug primarily used for treating Parkinson's disease. Recent studies have highlighted its potential as a potent inhibitor of transthyretin (TTR) amyloidogenesis, making it a candidate for therapeutic applications in various amyloid-related conditions. This article delves into the biological activity of 3-OMT, focusing on its mechanisms, pharmacological properties, and research findings.

This compound acts by stabilizing the tetrameric structure of TTR, which is crucial for preventing its amyloidogenic aggregation. The compound binds selectively to TTR, occupying both thyroxine binding sites and enhancing the stability of the tetramer. This action is particularly important in conditions where TTR mutations lead to destabilization and subsequent amyloid formation, affecting organs such as the heart and nervous system .

Pharmacokinetics and Permeability

Research indicates that 3-OMT exhibits favorable pharmacokinetic properties, including enhanced permeability across the blood-brain barrier (BBB). In vitro studies have shown that 3-OMT has a permeability coefficient (P_app) significantly higher than that of tolcapone, suggesting its potential effectiveness in central nervous system (CNS) applications . The following table summarizes the permeability data:

| Compound | P_app (nm/s) |

|---|---|

| This compound | 160 |

| Tolcapone | 101 |

| Lipophilic Analog 1 | 240 |

| Lipophilic Analog 2 | 250 |

Toxicity Profile

In vitro toxicity assessments demonstrate that 3-OMT and its analogues exhibit significantly reduced neuronal and hepatic toxicity compared to tolcapone. For instance, dose-response curves indicate that 3-OMT derivatives show a six to seven-fold reduction in cytotoxicity in SH-SY5Y neuronal cells . This improved safety profile makes 3-OMT a promising candidate for further development.

Study on TTR Stabilization

A pivotal study characterized the binding affinity and stabilization effect of 3-OMT on TTR. The results indicated that methylation at the 3-hydroxy position enhances lipophilicity, thereby improving brain penetration. The study demonstrated that 3-OMT effectively inhibits TTR amyloidogenesis in vitro and provides structural data supporting its mechanism of action .

Comparative Analysis with Tolcapone

A comparative pharmacokinetic study revealed that while tolcapone rapidly inhibits catechol-O-methyltransferase (COMT) activity, leading to increased levodopa bioavailability, 3-OMT presents a more stable metabolic profile with lower toxicity risks. The half-life of 3-OMT was found to be approximately 39 hours, independent of dose variations, which contrasts with tolcapone's pharmacokinetics .

属性

IUPAC Name |

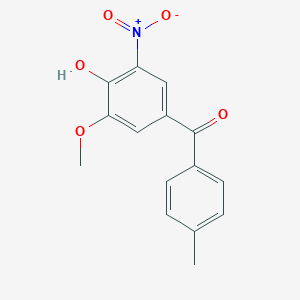

(4-hydroxy-3-methoxy-5-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNSNEJUGBEWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158826 | |

| Record name | 3-O-Methyltolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134612-80-9 | |

| Record name | 3-O-Methyltolcapone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134612809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methyltolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLTOLCAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90Q84HN93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-O-Methyltolcapone interact with its target transthyretin (TTR), and what are the downstream effects?

A1: this compound binds to the thyroxine (T4) binding sites of the TTR tetramer. [, ] This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers. [] The dissociation of TTR tetramers is the crucial first step in the amyloidogenic cascade, leading to the formation of amyloid fibrils associated with transthyretin amyloidosis. [] By stabilizing the TTR tetramer, this compound effectively inhibits TTR amyloidogenesis. []

Q2: What is known about the pharmacokinetic profile of this compound compared to its parent compound, tolcapone?

A2: this compound is a major metabolite of tolcapone, formed through 3-O-methylation. [] While tolcapone is primarily metabolized through glucuronidation, leading to a relatively short half-life, this compound exhibits a longer half-life. [] This longer half-life contributes to the prolonged excretion of tolcapone and its metabolites. []

Q3: How does the lipophilicity of this compound and its analogues relate to their potential as therapeutics for TTR amyloidosis?

A3: this compound and its lipophilic analogues exhibit improved stability against metabolic glucuronidation compared to tolcapone. [] This increased stability is attributed to their lipophilic nature. [] Furthermore, their lipophilicity enables these compounds to effectively cross the blood-brain barrier, making them promising candidates for inhibiting TTR amyloidogenesis in the cerebrospinal fluid, a crucial aspect for addressing TTR amyloidosis with central nervous system involvement. [, ]

Q4: What evidence suggests that this compound can reach relevant therapeutic targets in the central nervous system?

A4: A study involving patients with hereditary transthyretin amyloidosis demonstrated that orally administered tolcapone leads to detectable levels of both tolcapone and this compound in the cerebrospinal fluid (CSF). [] This finding indicates that both the parent drug and its metabolite can cross the blood-brain barrier, a crucial requirement for targeting TTR amyloidogenesis in the central nervous system. []

Q5: What in vitro assays have been used to characterize the activity of this compound and its analogues against TTR amyloidogenesis?

A5: Researchers have utilized immunoblotting assays to assess the ability of this compound and its analogues to stabilize TTR. [] These assays measure the levels of TTR monomers and tetramers under semi-denaturing conditions, providing insights into the compounds' efficacy in preventing TTR tetramer dissociation and subsequent amyloid formation. [, ] Additionally, calorimetric studies have been employed to investigate the binding interactions between these compounds and TTR, confirming their occupancy of T4 binding sites within the TTR tetramer. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。